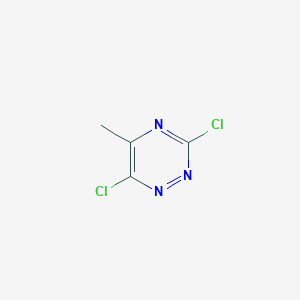

3,6-Dichloro-5-methyl-1,2,4-triazine

描述

属性

IUPAC Name |

3,6-dichloro-5-methyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c1-2-3(5)8-9-4(6)7-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFPRKFRNIWENF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132434-82-3 | |

| Record name | 3,6-dichloro-5-methyl-1,2,4-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-5-methyl-1,2,4-triazine typically involves the chlorination of 5-methyl-1,2,4-triazine. This process can be carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective chlorination at the 3 and 6 positions.

Industrial Production Methods: On an industrial scale, the production of 3,6-Dichloro-5-methyl-1,2,4-triazine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and consistent quality of the final product.

化学反应分析

Reactivity at Chlorine Substituents

The remaining chlorine atoms at positions 3 and 6 are susceptible to further nucleophilic substitution. Data from analogous triazine derivatives suggest the following reactivity trends:

Substitution with Amines

Triazines undergo Ullmann-type Cu(I)-catalyzed coupling with amines. For example:

General Reaction Scheme

3,6-Dichloro-5-methyl-1,2,4-triazine + Amine → 3-(Amino)-6-chloro-5-methyl-1,2,4-triazine

Conditions

-

Catalyst: Cu(I) supported on polyacrylate resin.

-

Solvent: DMF at 100°C.

-

Base: Anhydrous K₂CO₃.

Outcome

-

Reactions with piperazine derivatives proceed efficiently, with yields improved by electron-donating groups on the nucleophile .

Substitution with Oxygen Nucleophiles

Alkoxy groups can replace chlorine atoms under basic conditions:

Example Reaction

3,6-Dichloro-5-methyl-1,2,4-triazine + NaOMe → 3-Chloro-6-methoxy-5-methyl-1,2,4-triazine

Evidence

-

In related 1,2,4-triazines, sodium methoxide selectively substitutes chlorine at the 5-position first .

Catalytic Reduction

The compound can undergo hydrogenation to form dihydrotriazine derivatives.

Procedure

-

Hydrogen gas is passed over a palladium catalyst in methanol.

-

Product: 5-Methyl-2,5-dihydro-1,2,4-triazine derivatives.

Key Feature

Comparative Reactivity of Triazine Derivatives

A comparison of substitution rates in similar triazines reveals the following trends:

| Position | Reactivity (Relative) | Dominant Factors |

|---|---|---|

| 5 | High | Electron-withdrawing N-atoms |

| 3,6 | Moderate | Steric hindrance from methyl group |

科学研究应用

Agrochemical Uses

3,6-Dichloro-5-methyl-1,2,4-triazine is utilized in the agrochemical industry due to its herbicidal properties. It acts as a precursor for synthesizing various herbicides that target specific weed species without harming crops. The compound’s chlorinated structure contributes to its effectiveness as a herbicide by disrupting photosynthesis in target plants .

Medicinal Chemistry

The triazine moiety is recognized for its role as a pharmacophore in drug design. Compounds featuring the triazine ring have demonstrated a wide range of biological activities including anticancer and antimicrobial properties. The incorporation of 3,6-dichloro-5-methyl-1,2,4-triazine into drug formulations could lead to new therapeutic agents targeting resistant strains of bacteria and cancer cells .

Case Studies

作用机制

The mechanism by which 3,6-Dichloro-5-methyl-1,2,4-triazine exerts its effects is largely dependent on its ability to undergo nucleophilic substitution reactions. The chlorine atoms act as leaving groups, allowing the compound to interact with various nucleophiles. This reactivity is crucial in its role as an intermediate in chemical synthesis and its potential biological activity.

Molecular Targets and Pathways: In biological systems, the compound may target enzymes or receptors that are susceptible to modification by nucleophilic substitution. The exact pathways and molecular targets are subjects of ongoing research, particularly in the context of its antimicrobial and herbicidal properties.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Triazine derivatives are highly tunable due to variable substituent patterns. Below is a comparison of 3,6-Dichloro-5-methyl-1,2,4-triazine with structurally similar compounds:

- Electrophilic Reactivity: The chlorine atoms in 3,6-Dichloro-5-methyl-1,2,4-triazine enhance its susceptibility to nucleophilic substitution, similar to 5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine .

- Biological Activity: While 5-oxo-triazines (e.g., compounds 12–17) exhibit anti-inflammatory and antifungal effects , halogenated triazines like 3,6-Dichloro-5-methyl-1,2,4-triazine are more commonly linked to anticancer applications. For instance, 1,2,4-triazino[2,3-c][1,3,5,2]thiadiazaphosphinine derivatives (e.g., compounds 13–15) show anticancer activity via unknown mechanisms .

Comparison with Functional Analogs

Anticancer Activity

- 3,6-Dichloro-5-methyl-1,2,4-triazine Derivatives: While direct data is lacking, structurally related 1,2,4-triazino[2,3-c]thiadiazaphosphinines (e.g., compound 13) inhibit cancer cell proliferation, possibly via DNA intercalation or kinase inhibition .

- Sulfonamide-Triazine Hybrids: Compounds like sulfonamide 7 (from 3-amino-5-phenyl-1,2,4-triazine) show moderate antimicrobial activity, suggesting a broader therapeutic scope .

Pharmacological and Toxicological Considerations

- Safety Profiles: 5-Oxo-triazines and sulfonamide derivatives are noted for low toxicity in preclinical models, making them viable drug candidates .

生物活性

3,6-Dichloro-5-methyl-1,2,4-triazine is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Triazine Compounds

Triazines are six-membered heterocyclic compounds containing three nitrogen atoms. They exhibit a broad spectrum of biological activities including antifungal, anticancer, anti-inflammatory, and antimicrobial properties. The structure of triazines allows for various substitutions that can enhance their biological efficacy.

Anticancer Activity

Research indicates that 3,6-Dichloro-5-methyl-1,2,4-triazine exhibits significant anticancer properties. Studies have shown that derivatives of triazines can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific enzymes involved in cancer progression.

Table 1: Anticancer Activity of 3,6-Dichloro-5-methyl-1,2,4-triazine Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Triazine A | Breast Cancer | 2.04 | Inhibition of hDHFR |

| Triazine B | Colon Cancer | 2.60 | Induction of apoptosis |

| Triazine C | Melanoma | 1.91 | Inhibition of PI3K pathway |

Antimicrobial Properties

The compound also exhibits potent antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity of 3,6-Dichloro-5-methyl-1,2,4-triazine

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| C. albicans | 20 |

The biological activity of 3,6-Dichloro-5-methyl-1,2,4-triazine is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It inhibits key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells leading to cell death.

- Apoptosis Induction : It promotes programmed cell death through the activation of caspases and other apoptotic pathways.

Case Study 1: Anticancer Efficacy

In a study involving human cancer cell lines, derivatives of 3,6-Dichloro-5-methyl-1,2,4-triazine demonstrated significant cytotoxic effects. The study highlighted the compound's ability to reduce cell viability in breast and colon cancer cells by more than 50% at concentrations below 5 µM.

Case Study 2: Antimicrobial Effectiveness

Another case study evaluated the antimicrobial efficacy against multi-drug resistant strains of bacteria. The results showed that the compound effectively inhibited the growth of resistant strains at lower concentrations compared to standard antibiotics.

常见问题

Q. What are the common synthetic routes for 3,6-Dichloro-5-methyl-1,2,4-triazine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution of cyanuric chloride (1,3,5-trichloro-1,3,5-triazine) with methylamine or methylating agents. Key steps include:

- Stepwise substitution : Sequential replacement of chlorine atoms under controlled temperatures (0–5°C for first substitution, 40–60°C for subsequent steps) to ensure regioselectivity .

- Solvent selection : Polar aprotic solvents like dioxane or dichloroethane enhance reaction efficiency by stabilizing intermediates .

- Base additives : Sodium carbonate or triethylamine neutralizes HCl byproducts, driving the reaction forward .

Q. Example Optimization Table :

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Methylamine | Dioxane | 0–5 | 65–70 | |

| NaOMe | Dichloroethane | 40 | 75–80 |

Q. What spectroscopic and analytical methods are used to characterize 3,6-Dichloro-5-methyl-1,2,4-triazine?

- NMR Spectroscopy : H and C NMR identify substitution patterns and confirm methyl group integration. Chlorine substituents cause deshielding in C signals (e.g., C-Cl at ~160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 193.98 for CHClN) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding reactivity .

Advanced Research Questions

Q. How can regioselectivity challenges in triazine functionalization be addressed during derivative synthesis?

Regioselectivity is influenced by:

- Steric and electronic effects : Electron-withdrawing groups (e.g., Cl) at specific positions direct nucleophilic attack. For example, C5 is more reactive than C3 in 3,6-dichloro derivatives due to adjacent substituent effects .

- Catalytic systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies positions inert to nucleophilic substitution .

- Temperature gradients : Lower temperatures favor kinetic control, preserving less stable intermediates for selective functionalization .

Case Study : Reactions with pyrazol-5-ones yield tetrakispyrazolylethanes under acidic conditions, while dimedone forms stable s-adducts via keto-enol tautomerism .

Q. How can contradictory reports on biological activity (e.g., herbicidal vs. antitumor) be methodologically resolved?

- Comparative bioassays : Test the compound against standardized models (e.g., Arabidopsis for herbicidal activity, MTT assays on cancer cell lines for antitumor effects) .

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing Cl with methoxy or aryl groups) to isolate pharmacophores responsible for specific activities .

- Computational modeling : Molecular docking (e.g., with ALS enzyme for herbicidal action or PDK1 for antitumor effects) identifies binding affinities and mechanistic pathways .

Q. Example Data :

| Bioassay Model | IC (µM) | Target Protein | Reference |

|---|---|---|---|

| Pancreatic cancer cells | 12.4 ± 1.2 | PDK1 | |

| Arabidopsis growth | 95% inhibition | Acetolactate synthase |

Q. What strategies improve the stability of 3,6-Dichloro-5-methyl-1,2,4-triazine in aqueous environments?

- pH control : Stability decreases above pH 7 due to hydrolysis. Buffering at pH 4–6 using citrate or phosphate buffers minimizes degradation .

- Derivatization : Converting chlorine to thioether or amine groups (e.g., via substitution with mercaptans) enhances hydrolytic resistance .

- Encapsulation : Liposomal or cyclodextrin complexes reduce water exposure, extending shelf life .

Q. How are computational methods applied to predict reactivity and synthetic pathways for triazine derivatives?

- DFT calculations : Predict reaction thermodynamics (e.g., Gibbs free energy for substitution pathways) and transition states .

- Retrosynthetic analysis : Tools like Synthia™ propose routes using commercially available building blocks (e.g., cyanuric chloride + methylamine) .

- Machine learning : Models trained on reaction databases optimize conditions (solvent, catalyst) for yield improvement .

Q. What are the mechanistic implications of halogen exchange reactions in triazine systems?

- Halogen dance : Bromine or iodine substituents undergo redistribution under radical conditions, altering substitution patterns .

- Oxidative addition : Palladium catalysts mediate chlorine-to-aryl group exchanges in cross-coupling reactions, enabling diverse functionalization .

Example Reaction :

3-Chloro-5-phenyl-1,2,4-triazine reacts with 2-(o-aminophenyl)oxazolines via C–N coupling to form ligands for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。